2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features both imidazole and benzimidazole rings, which are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole core. The imidazole ring can be introduced through subsequent reactions involving nitriles and amines under catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance yield and purity. Catalysts such as nickel or palladium may be used to facilitate the cyclization reactions, and purification is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, often using halogens or nitro groups as substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro groups, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-phenyl-1H-imidazol-5-yl)methanol
- 5-methyl-2-phenyl-1H-imidazole-4-methanol
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide .
Uniqueness
What sets 2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole apart from similar compounds is its unique combination of imidazole and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
824394-62-9 |
---|---|
Molecular Formula |
C23H18N4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C23H18N4/c1-15-21(16-9-3-2-4-10-16)27-22(24-15)17-11-5-6-12-18(17)23-25-19-13-7-8-14-20(19)26-23/h2-14H,1H3,(H,24,27)(H,25,26) |
InChI Key |
WCPOFXWRVHRCCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.